molecular formula C6H8FN3 B13120995 2-fluoro-N,N-dimethylpyrimidin-5-amine

2-fluoro-N,N-dimethylpyrimidin-5-amine

Cat. No.: B13120995
M. Wt: 141.15 g/mol
InChI Key: UXRCIGCHSIUZPI-UHFFFAOYSA-N
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Description

2-fluoro-N,N-dimethylpyrimidin-5-amine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,N-dimethylpyrimidin-5-amine typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 2-chloro-N,N-dimethylpyrimidin-5-amine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N,N-dimethylpyrimidin-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-fluoro-N,N-dimethylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N,N-dimethylpyrimidin-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound for its target, thereby influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylpyrimidin-5-amine: A precursor in the synthesis of 2-fluoro-N,N-dimethylpyrimidin-5-amine.

    2-fluoro-5-dimethylaminopyrimidine: A structurally similar compound with different substitution patterns.

    2-fluoro-1-methylpyridinium: Another fluorinated heterocyclic compound with distinct properties.

Uniqueness

This compound is unique due to the presence of both fluorine and dimethylamino groups on the pyrimidine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-fluoro-N,N-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H8FN3/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3

InChI Key

UXRCIGCHSIUZPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(N=C1)F

Origin of Product

United States

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